Indicine hydrochloride
Overview
Description
Indicine hydrochloride is a primary reference substance with assigned absolute purity . It is used as a reference substance for High-Performance Liquid Chromatography (HPLC) .
Molecular Structure Analysis
The empirical formula of this compound is C15H26ClNO5 . Its molecular weight is 335.83 g/mol .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 335.83 g/mol . The storage temperature recommended for this compound is -20°C .
Scientific Research Applications
HPLC Method Development and Validation
Pharmaceutical Analysis
A study by Dharmalingam et al. (2014) developed a simple, accurate, and precise HPLC method for determining doxorubicin hydrochloride in rat plasma, showcasing the method's suitability for pharmacokinetic studies and therapeutic drug monitoring (Dharmalingam, S., Ramamurthy, S., Chidambaram, K., & Nadaraju, S., 2014).
Bioactive Compound Analysis
Research on the self-assembly behavior and stability of mixed amphiphilic nanosystems in HPLC-grade water by Pippa et al. (2013) reveals insights into drug delivery system development, demonstrating the impact of block copolymer content on nanoassembly size and drug incorporation efficiency (Pippa, N., Kaditi, E., Pispas, S., & Demetzos, C., 2013).
Environmental Monitoring
A study on the analysis of illicit and illicit drugs in water samples by Berset et al. (2010) developed an HPLC-MS/MS method, highlighting the method's sensitivity and applicability in detecting drugs at very low concentrations in environmental samples (Berset, J., Brenneisen, R., & Mathieu, C., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5.ClH/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16;/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3;1H/t10-,12+,13+,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOMIMCFYJPYAD-PLHSDILMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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